molecular formula C11H10N4O3 B12450821 [4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate

[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate

Cat. No.: B12450821
M. Wt: 246.22 g/mol
InChI Key: HRYMCLQUMLJVKG-UHFFFAOYSA-N
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Description

4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE typically involves the reaction of 4-isocyanatophenyl acetate with 1,2,4-triazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to maximize yield and purity.

Industrial Production Methods

On an industrial scale, the production of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to achieve optimal production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the phenyl acetate moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with altered electronic properties.

Scientific Research Applications

4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE involves its interaction with molecular targets through the triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile moiety for binding to various biological and chemical targets. The pathways involved in its action depend on the specific application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole ring structure that serves as a precursor for many derivatives.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A compound with similar structural features but different functional groups.

    1,2,4-Triazole-3-thiol: Another triazole derivative with distinct chemical properties.

Uniqueness

4-[(1,2,4-TRIAZOL-4-YL)CARBAMOYL]PHENYL ACETATE is unique due to the presence of both the triazole ring and the phenyl acetate moiety, which confer specific chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with multiple targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

[4-(1,2,4-triazol-4-ylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C11H10N4O3/c1-8(16)18-10-4-2-9(3-5-10)11(17)14-15-6-12-13-7-15/h2-7H,1H3,(H,14,17)

InChI Key

HRYMCLQUMLJVKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NN2C=NN=C2

Origin of Product

United States

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